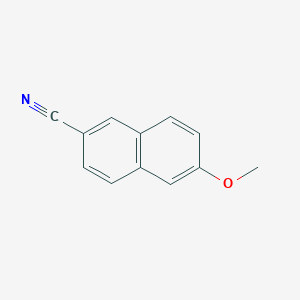

2-(5-Oxazolyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

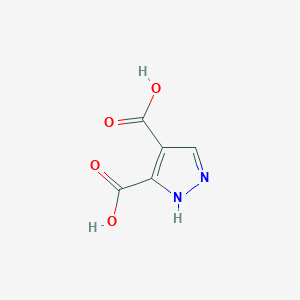

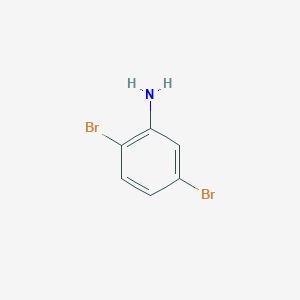

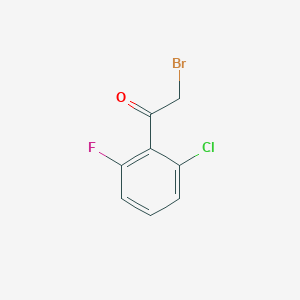

“2-(5-Oxazolyl)benzonitrile” is a chemical compound with the molecular formula C10H6N2O .

Molecular Structure Analysis

The molecular structure of “2-(5-Oxazolyl)benzonitrile” consists of a five-membered oxazole ring attached to a benzonitrile group . The molecular weight is 170.17 .Physical And Chemical Properties Analysis

“2-(5-Oxazolyl)benzonitrile” is a white to yellow solid . It has a molecular weight of 170.17 . The storage temperature is room temperature .Applications De Recherche Scientifique

-

Antimicrobial Activity

- Oxazole derivatives have been found to exhibit antimicrobial activity .

- The methods of application or experimental procedures typically involve synthesizing the oxazole derivatives and then testing their antimicrobial activity against various strains of bacteria and fungi .

- The results or outcomes obtained would depend on the specific oxazole derivative and the strain of bacteria or fungi it was tested against .

-

Anticancer Activity

- Oxazole derivatives have also been found to exhibit anticancer activity .

- The methods of application or experimental procedures typically involve synthesizing the oxazole derivatives and then testing their anticancer activity in vitro or in vivo .

- The results or outcomes obtained would depend on the specific oxazole derivative and the type of cancer it was tested against .

-

Antitubercular Activity

- Oxazole derivatives have been found to exhibit antitubercular activity .

- The methods of application or experimental procedures typically involve synthesizing the oxazole derivatives and then testing their antitubercular activity against Mycobacterium tuberculosis .

- The results or outcomes obtained would depend on the specific oxazole derivative and its effectiveness against Mycobacterium tuberculosis .

-

Anti-inflammatory Activity

- Oxazole derivatives have been found to exhibit anti-inflammatory activity .

- The methods of application or experimental procedures typically involve synthesizing the oxazole derivatives and then testing their anti-inflammatory activity in vitro or in vivo .

- The results or outcomes obtained would depend on the specific oxazole derivative and its effectiveness in reducing inflammation .

-

Antidiabetic Activity

- Oxazole derivatives have been found to exhibit antidiabetic activity .

- The methods of application or experimental procedures typically involve synthesizing the oxazole derivatives and then testing their antidiabetic activity in vitro or in vivo .

- The results or outcomes obtained would depend on the specific oxazole derivative and its effectiveness in managing blood glucose levels .

-

Antiobesity Activity

- Oxazole derivatives have been found to exhibit antiobesity activity .

- The methods of application or experimental procedures typically involve synthesizing the oxazole derivatives and then testing their antiobesity activity in vitro or in vivo .

- The results or outcomes obtained would depend on the specific oxazole derivative and its effectiveness in managing body weight .

-

Antioxidant Activity

- Oxazole derivatives have been found to exhibit antioxidant activity .

- The methods of application or experimental procedures typically involve synthesizing the oxazole derivatives and then testing their antioxidant activity in vitro .

- The results or outcomes obtained would depend on the specific oxazole derivative and its effectiveness in neutralizing free radicals .

-

PTP-1B Inhibitory Activity

- Oxazole derivatives have been found to exhibit Protein Tyrosine Phosphatase-1B (PTP-1B) inhibitory activity . PTP-1B has been found important for the treatment of diabetes and obesity .

- The methods of application or experimental procedures typically involve synthesizing the oxazole derivatives and then testing their PTP-1B inhibitory activity .

- The results or outcomes obtained would depend on the specific oxazole derivative and its effectiveness in inhibiting PTP-1B .

-

Laboratory Solvent

- Benzonitrile, a compound structurally similar to “2-(5-Oxazolyl)benzonitrile”, is a useful solvent .

- It is used in the laboratory setting for various chemical reactions .

- The specific methods of application or experimental procedures would depend on the particular reaction being conducted .

- The results or outcomes obtained would depend on the specific reaction and the role of benzonitrile as a solvent in that reaction .

-

Precursor to Many Derivatives

- Benzonitrile can react with amines to afford N-substituted benzamides after hydrolysis .

- It is also a precursor to diphenylmethanimine via reaction with phenylmagnesium bromide followed by methanolysis .

- These reactions demonstrate the versatility of benzonitrile (and potentially “2-(5-Oxazolyl)benzonitrile”) as a precursor to many derivatives .

Orientations Futures

Propriétés

IUPAC Name |

2-(1,3-oxazol-5-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-5-8-3-1-2-4-9(8)10-6-12-7-13-10/h1-4,6-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKIXYMHMGBOMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CN=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Oxazolyl)benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B181070.png)

![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)